Ethyl({[4-(propan-2-yl)phenyl](pyridin-3-yl)methyl})amine
Overview
Description
Ethyl({4-(propan-2-yl)phenylmethyl})amine is an organic compound with significant potential in various scientific fields. It combines phenyl, pyridinyl, and ethylamine groups, which confer unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves the alkylation of {4-(propan-2-yl)phenylmethyl}amine with ethyl halides under basic conditions. Common reagents include sodium ethoxide and ethyl bromide. The reaction proceeds through nucleophilic substitution, yielding the desired product.
Industrial Production Methods: Industrial production may involve continuous flow reactors for better yield and purity. Catalysts like palladium on carbon can be employed to optimize the reaction kinetics and reduce by-products.
Types of Reactions:
Oxidation: The compound can undergo oxidation to form N-oxides in the presence of oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions might involve hydrogenation, converting the pyridinyl group to piperidinyl.
Substitution: Substitution reactions can occur at the phenyl or pyridinyl rings, often using electrophiles like halogens.
Common Reagents and Conditions: Common reagents include hydrogen peroxide for oxidation, palladium catalysts for reduction, and halogens for substitution. Typical reaction conditions are mild temperatures and neutral to basic pH.
Major Products: Major products include N-oxides from oxidation, ethyl({4-(propan-2-yl)phenylmethyl})amine from reduction, and various substituted derivatives from substitution reactions.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as an intermediate in organic synthesis, facilitating the creation of more complex molecules.
Biology: In biological research, it serves as a probe for studying receptor-ligand interactions due to its ability to bind selectively to certain receptors.
Industry: Industrial applications include its use in materials science for creating advanced polymers and as a ligand in metal-catalyzed reactions.
Mechanism of Action
The mechanism by which Ethyl({4-(propan-2-yl)phenylmethyl})amine exerts its effects involves binding to molecular targets such as specific receptors or enzymes. This binding alters the activity of the target, leading to a cascade of biochemical events that result in the observed effects.
Molecular Targets and Pathways: Potential targets include G-protein-coupled receptors and ion channels. The pathways influenced by this compound often involve signal transduction and neurotransmitter release.
Comparison with Similar Compounds
Compared to similar compounds like {4-(propan-2-yl)phenylmethyl}amine, Ethyl({4-(propan-2-yl)phenylmethyl})amine has a unique ethyl group that enhances its lipophilicity and potentially its biological activity. Similar compounds include:
{4-(propan-2-yl)phenylmethyl}amine
{4-(propan-2-yl)phenylmethyl}alcohol
{4-(propan-2-yl)phenylmethyl}ketone
This uniqueness allows for distinct interaction profiles with biological targets, making Ethyl({4-(propan-2-yl)phenylmethyl})amine a compound of interest in both research and industrial applications.
Properties
IUPAC Name |
N-[(4-propan-2-ylphenyl)-pyridin-3-ylmethyl]ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2/c1-4-19-17(16-6-5-11-18-12-16)15-9-7-14(8-10-15)13(2)3/h5-13,17,19H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCLOFVSSVHNWOB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(C1=CC=C(C=C1)C(C)C)C2=CN=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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